molecular formula C8H20ClNSi B2919299 3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2567504-09-8

3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2919299
CAS No.: 2567504-09-8
M. Wt: 193.79
InChI Key: VATGRDVKDDKEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-derived amine hydrochloride featuring a trimethylsilylmethyl substituent at the 3-position. This compound is structurally characterized by a strained cyclobutane ring and a silicon-containing group, which enhances lipophilicity and may influence metabolic stability. The trimethylsilyl group distinguishes it from other cyclobutane-amine derivatives, which typically bear halogenated, aromatic, or oxygenated substituents .

Properties

IUPAC Name

3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NSi.ClH/c1-10(2,3)6-7-4-8(9)5-7;/h7-8H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATGRDVKDDKEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a trimethylsilylmethyl group and an amine functional group. This structure enhances its stability and solubility, making it suitable for various biological applications.

Mechanisms of Biological Activity

The biological activity of 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interactions with biological macromolecules, including enzymes and receptors. The trimethylsilyl group can influence the compound's reactivity and binding affinity, which may lead to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological processes.

Case Studies

  • Neuropharmacological Studies : Research has indicated that derivatives of cyclobutane compounds exhibit neuroprotective effects. For instance, studies have shown that similar compounds can modulate GABA_A receptor activity, suggesting potential applications in treating anxiety disorders.
  • Anticancer Activity : Some studies highlight the potential of cyclobutane derivatives in cancer therapy by inducing apoptosis in cancer cells through the modulation of cell signaling pathways .
  • Synthesis of Arginase Inhibitors : The compound has been explored in the synthesis of potent arginase inhibitors, which are crucial in the treatment of certain cancers and inflammatory diseases .

Biological Activity Data Table

Study Focus Area Findings Reference
Study 1NeuropharmacologyModulates GABA_A receptor activity
Study 2Anticancer ResearchInduces apoptosis in cancer cells
Study 3Enzyme InhibitionActs as an arginase inhibitor

Applications in Scientific Research

The compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique properties allow it to be utilized in:

  • Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting various diseases.
  • Biochemical Research : To study enzyme mechanisms and interactions, aiding in understanding biological processes at the molecular level.
  • Material Science : In developing new materials with enhanced properties through functionalization.

Scientific Research Applications

Scientific Research Applications

  • Catalysis and Synthesis: Compounds similar to 3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride can catalyze chemical reactions. Bis(trimethylsilyl) amides have been used as catalysts for intramolecular alkene hydroaminations, demonstrating the potential of silylmethyl-substituted compounds in facilitating stereocontrolled chemical transformations.
  • Medicinal Chemistry Applications: Cyclobutane-containing compounds, including those derived from this compound, are of interest in medicinal chemistry because of their presence in biologically active compounds. Synthesizing these compounds in a diastereo- and enantioselective manner could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Potential Therapeutic Agent

1-(Methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride has been discussed as a potential therapeutic agent targeting specific biological pathways, such as Cbl-B inhibition in cancer treatment.

Other potential applications

  • Continued research into the compound's properties may reveal further applications in medicinal chemistry or materials science.

Comparison with Similar Compounds

3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₁₁H₁₂F₃N·HCl
  • Key Features : A trifluoromethylphenyl group at the 3-position introduces strong electron-withdrawing effects and aromaticity.
  • Structural Impact : The bulky trifluoromethylphenyl group increases molecular rigidity and lipophilicity compared to the trimethylsilylmethyl analog.
  • Data Availability : Predicted collision cross-section (CCS) values for adducts range from 125.9–133.6 Ų, suggesting a compact molecular structure .

3-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₅H₉F₂N·HCl
  • Key Features : A difluoromethyl group provides moderate electronegativity and polarity.
  • Physicochemical Properties : Lower molecular weight (147.59 g/mol) compared to the trimethylsilyl analog. Predicted CCS values (125.9–133.6 Ų) indicate similarities in molecular size .

(1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride

  • Molecular Formula: C₅H₁₁NO·HCl
  • Key Features : A methoxy group introduces polarity and hydrogen-bonding capacity.
  • Stereochemistry : The (1R,3R) configuration may influence chiral recognition in biological systems.
  • Data : Molecular weight 137.608 g/mol; SMILES: Cl.CO [C@@H]1C[C@@H](N)C1 .

1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula : C₅H₉F₃N·HCl
  • Key Features : A trifluoromethyl group directly attached to the cyclobutane ring.
  • Safety Data: Hazard statements include skin/eye irritation (H315, H319) and respiratory irritation (H335). No boiling point data available .

3-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride

  • Molecular Formula: C₁₁H₁₅NO·HCl
  • Key Features : A methoxyphenyl group adds aromaticity and moderate lipophilicity.
  • Applications : Catalogued as a building block for drug discovery (Ref: 10-F699247) .

Research Implications and Gaps

  • Synthetic Routes : The trimethylsilyl group may require specialized silylation reagents, contrasting with the trifluoromethyl or methoxy groups, which are introduced via nucleophilic substitution or oxidation .
  • Pharmacological Potential: Silicon-containing analogs like 3-(trimethylsilylmethyl)cyclobutan-1-amine·HCl may exhibit enhanced blood-brain barrier penetration compared to polar derivatives (e.g., methoxy-substituted compounds) .
  • Data Limitations: No experimental CCS, solubility, or biological activity data are available for the target compound, highlighting a need for further characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.